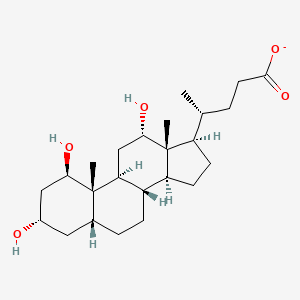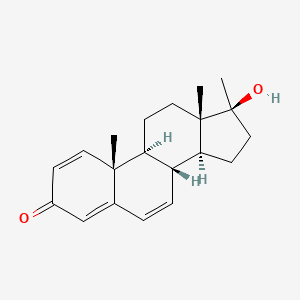
17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one is a synthetic steroidal compound known for its potent aromatase-inhibiting properties. This compound is structurally related to androsta-1,4,6-triene-3,17-dione and has been studied for its ability to reduce estrogen biosynthesis, making it a valuable tool in both scientific research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one typically involves the conversion of androsta-1,4,6-triene-3,17-dione through a series of chemical reactions. One common method includes the reduction of the 17-keto group to a 17-hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride. The methylation at the 17-position can be achieved using methyl iodide in the presence of a strong base like potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the desired product with minimal impurities .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 17-hydroxy group, forming 17-keto derivatives.
Reduction: Reduction of the double bonds in the steroid nucleus can lead to the formation of dihydro derivatives.
Substitution: Halogenation reactions can occur at various positions on the steroid nucleus, leading to halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 17-keto derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of steroidal compounds.
Biology: Studied for its effects on hormone regulation and its potential use in hormone replacement therapy.
Medicine: Investigated for its potential use in treating estrogen-dependent conditions such as breast cancer.
Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.
Mécanisme D'action
The primary mechanism of action of 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one involves the inhibition of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound effectively reduces estrogen levels in the body. This action is particularly beneficial in conditions where estrogen plays a key role, such as certain types of breast cancer .
Comparaison Avec Des Composés Similaires
- Androsta-1,4,6-triene-3,17-dione
- 17β-Hydroxy-17-methylandrosta-1,4-dien-3-one (Methandienone)
- 1-Dehydro-17α-methyltestosterone (Dianabol)
Uniqueness: 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one is unique due to its potent and irreversible inhibition of the aromatase enzyme, which sets it apart from other similar compounds that may have reversible or less potent inhibitory effects. This makes it particularly valuable in research and therapeutic applications where sustained estrogen suppression is desired .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-6,9,12,15-17,22H,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBNWZGCDWWANS-HLXURNFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)C=CC4=CC(=O)C=CC34C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C=CC4=CC(=O)C=C[C@]34C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28816-02-6 |
Source


|
| Record name | 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028816026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
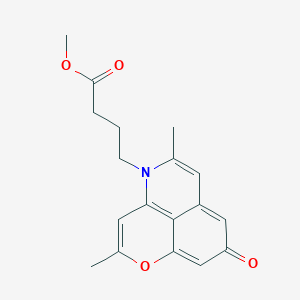

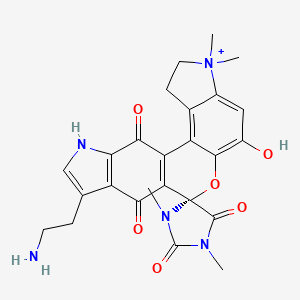
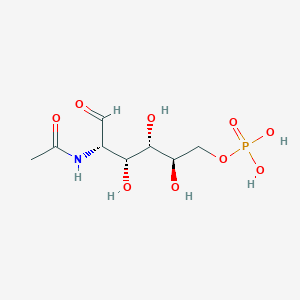
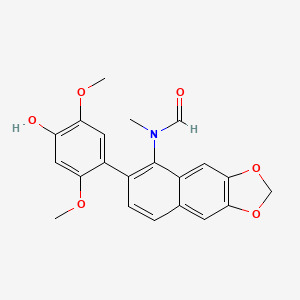
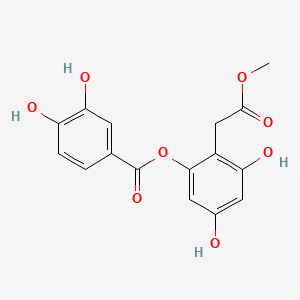
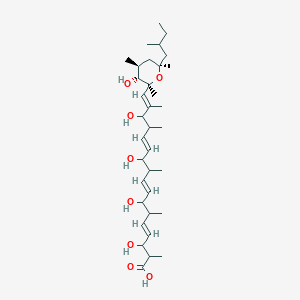
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-2-(4-hydroxybutoxy)-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258463.png)


![[3-methoxy-2-phosphonooxy-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1258472.png)

